molecular formula C3H7NO2Se+ B1237557 1-Carboxy-2-selanylethanaminium

1-Carboxy-2-selanylethanaminium

Cat. No.: B1237557
M. Wt: 168.06 g/mol
InChI Key: FDKWRPBBCBCIGA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carboxy-2-selanylethanaminium is a theoretical or less-studied organic compound featuring a protonated amine (aminium group), a carboxylic acid substituent at position 1, and a selanyl (-Se-) or selenol (-SeH) group at position 2 on an ethane backbone.

Properties

Molecular Formula

C3H7NO2Se+

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1

InChI Key

FDKWRPBBCBCIGA-UHFFFAOYSA-O

SMILES

C(C(C(=O)O)[NH3+])[Se]

Canonical SMILES

C(C(C(=O)O)[NH3+])[Se]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Carboxy-1-phenylethanaminium nitrate
  • Structure : Features a phenyl group at position 1 and a carboxy group at position 2, with a nitrate counterion.
  • Crystal Data: Monoclinic space group $ P2_1/c $, $ a = 6.20 \, \text{Å}, \, b = 10.31 \, \text{Å}, \, c = 18.08 \, \text{Å}, \, \beta = 105.36^\circ $. Hydrogen-bonding networks involve the aminium, carboxy, and nitrate groups .
  • Key Differences : The phenyl group introduces aromaticity and steric bulk, while the nitrate counterion enhances solubility in polar solvents.
(S)-(−)-1-Phenylethanaminium hexanoate
  • Structure: A chiral aminium salt with a hexanoate counterion.
  • Crystal Packing: Forms $ N-H\cdots O $ hydrogen-bonded chains along the $ c $-axis. The hexanoate’s aliphatic chain increases hydrophobicity compared to nitrate .
  • Key Differences : The long-chain carboxylate influences solubility and intermolecular interactions, contrasting with the shorter carboxy group in 1-Carboxy-2-selanylethanaminium.
Hypothetical Sulfur Analog: 1-Carboxy-2-sulfanylethanaminium
  • Expected Properties: The sulfanyl (-S-) group would confer higher bond strength and lower polarizability than selenium. Thiols (pKa ~10) are less acidic than selenols (pKa ~5), affecting deprotonation and reactivity in biological systems.

Physicochemical Properties

Property This compound (Hypothetical) 2-Carboxy-1-phenylethanaminium nitrate (S)-(−)-1-Phenylethanaminium hexanoate
Solubility Moderate in polar solvents (due to Se) High (nitrate counterion) Low (hexanoate chain)
Acidity (Se/S) pKa ~5 (selenol) N/A N/A
Redox Activity High (Se易于氧化) Low (phenyl stability) Moderate (carboxylate)
Crystal System Likely monoclinic (inferred) Monoclinic ($ P2_1/c $) Not reported

Hydrogen Bonding and Crystal Packing

  • 2-Carboxy-1-phenylethanaminium nitrate : Strong $ N-H\cdots O $ and $ O-H\cdots O $ bonds stabilize the lattice, with bond lengths ~1.8–2.2 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Carboxy-2-selanylethanaminium
Reactant of Route 2
1-Carboxy-2-selanylethanaminium

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